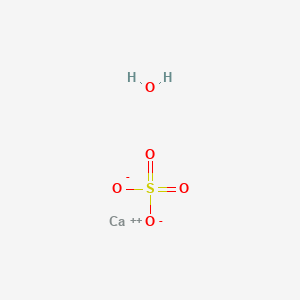

Calcium Sulfate Hydrate

Cat. No. B8644785

M. Wt: 154.16 g/mol

InChI Key: ZHZFKLKREFECML-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US04160657

Procedure details

In the meantime, the other portion of the clarified monocalcium phosphate/phosphoric acid solution from intermediate storage 19 is passed by line 30 to crystallizer 31 and reacted with at least a stoichiometric amount of sulfuric acid from line 32. The sulfuric acid reacts with the MCP/H3PO4 solution to produce phosphoric acid and calcium sulfate hydrate and this slurry is passed by line 33 to thickener 34 wherein concentration of the slurry is achieved and the underflow slurry is then passed by line 35 to filter 36. The solid calcium sulfate hydrate in substantially pure form is recovered by line 37.

Name

Identifiers

|

REACTION_CXSMILES

|

[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].P(=O)(O)(O)[OH:8].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13].OP(O)(O)=O>>[P:1](=[O:2])([OH:5])([OH:4])[OH:3].[OH2:8].[S:12]([O-:16])([O-:15])(=[O:14])=[O:13].[Ca+2:6] |f:0.1.2,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])O.[Ca+2].P(O)(O)(O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(O)(O)(O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.S(=O)(=O)([O-])[O-].[Ca+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |